Carnaubadiol

描述

科学研究应用

化学成分和结构

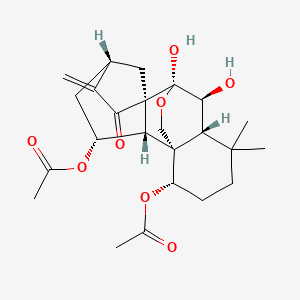

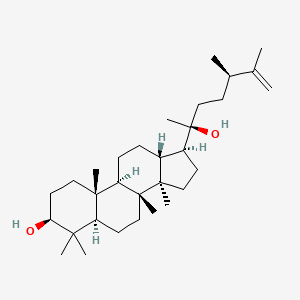

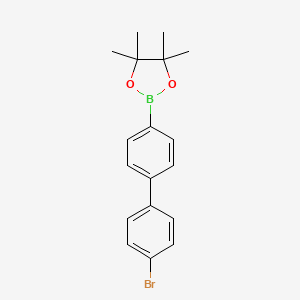

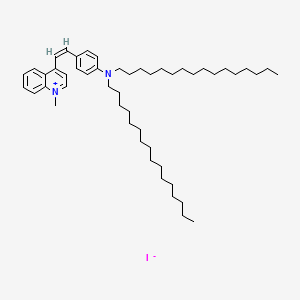

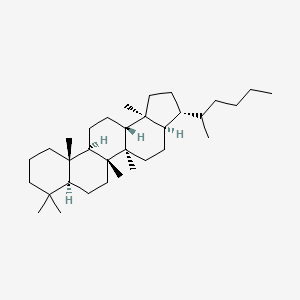

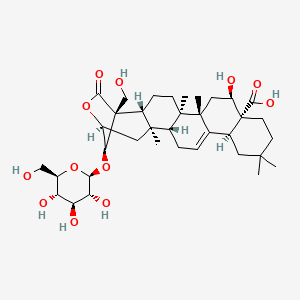

- Carnaubadiol,卡那巴蜡的成分之一,已被确认含有一个次生羟基和一个三级羟基,以及一个异丙烯基。其结构包括24β-甲基-丹麦-25-烯-3β,20ξ-二醇 (Barnes, Galbraith, Ritchie, & Taylor, 1965)。

抗原虫特性

- Carnaubadiol表现出抗原虫活性。当从卡那巴蜡中分离时,对利什曼原虫的细胞内阿马斯蒂戈特和克氏锥虫的三型螺旋体形式表现出有效性。这些发现表明其在治疗利什曼病和克氏病方面具有潜在应用 (De Almeida et al., 2016)。

植物化学研究

- 对卡那巴蜡的植物化学研究已经导致了各种丹麦烷型三萜类化合物的鉴定,包括卡那巴二醇。这突显了其化学多样性和各种应用的潜力 (De Almeida et al., 2016)。

食品工业应用

- 卡那巴蜡,包括卡那巴二醇等成分,在食品工业中被广泛使用。其物理化学特性使其适用于风味微胶囊化、可食膜和生物降解包装 (Freitas et al., 2019)。

纳米技术和医学研究

- 研究已经探讨了使用卡那巴蜡,可能包括卡那巴二醇,作为抗癌药物的载体的可行性。已经研究了将药物输送到正常和耐药癌细胞系的潜力,表明其在纳米技术和医学研究中的潜力 (El-Menshawe et al., 2020)。

农业研究

- 卡那巴二醇作为卡那巴蜡的一部分,在农业研究中有应用。其用途已在水果保鲜和减少作物生产中的水消耗方面进行研究,展示了其在可持续农业实践中的作用 (Almeida et al., 2020)。

作用机制

Carnaubadiol is a triterpene that can be obtained from carnauba wax . It has shown potential for research into anti-parasitic infections . This article aims to provide a comprehensive overview of the mechanism of action of Carnaubadiol.

Target of Action

It has been suggested that carnaubadiol has potential anti-parasitic effects , indicating that its targets could be related to parasitic organisms

Mode of Action

Given its potential anti-parasitic effects , it is plausible that Carnaubadiol interacts with certain proteins or enzymes within parasitic organisms, thereby inhibiting their growth or survival.

Biochemical Pathways

Considering its potential anti-parasitic effects , it may affect pathways related to the survival and reproduction of parasites. The downstream effects of these pathway alterations could include the inhibition of parasite growth and proliferation.

Result of Action

Given its potential anti-parasitic effects , it is plausible that Carnaubadiol may induce changes at the molecular and cellular levels that inhibit the growth or survival of parasitic organisms.

属性

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carnaubadiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)

![2-[(4R)-4-tert-Butyl-2-oxazoline-2-yl]pyridine](/img/structure/B1494880.png)